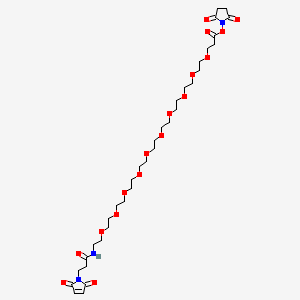

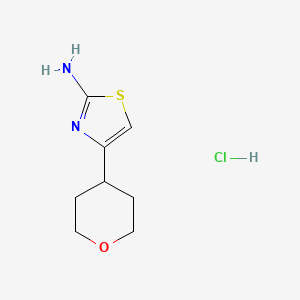

![molecular formula C9H15NO2 B1435704 9-Oxa-2-azaspiro[5.5]undecan-3-one CAS No. 1599169-82-0](/img/structure/B1435704.png)

9-Oxa-2-azaspiro[5.5]undecan-3-one

説明

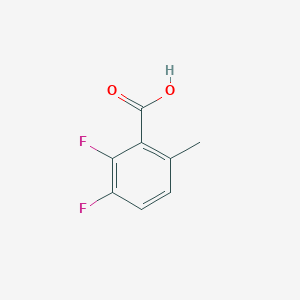

9-Oxa-2-azaspiro[5.5]undecan-3-one is a member of the spirocyclic family of compounds. It has a molecular weight of 169.22 . It is most commonly used as a substrate for enzyme reactions.

Synthesis Analysis

Synthetic strategies leading to novel 3-heterospiro[5.5]undecan-9-ones are described . Starting from aliphatic 4-substituted heterocyclic aldehydes, 3-heterospiro[5.5]undec-7-en-9-ones were made by Robinson annelation and upon further hydrogenation gave the desired 3-heterospiro[5.5]undecan-9-ones .Molecular Structure Analysis

The InChI code for 9-Oxa-2-azaspiro[5.5]undecan-3-one is1S/C9H15NO2/c11-8-1-2-9 (7-10-8)3-5-12-6-4-9/h1-7H2, (H,10,11) . This indicates the molecular formula of the compound is C9H15NO2 .

科学的研究の応用

Antihypertensive Research

The compound 9-Oxa-2-azaspiro[5.5]undecan-3-one and its derivatives have been explored for their potential antihypertensive effects. Research has shown that certain 9-substituted derivatives exhibit significant antihypertensive activity in models of hypertension, particularly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Spiroaminals in Chemical Synthesis

Spiroaminals, including the 1-oxa-7-azaspiro[5.5]undecane system, are integral to the synthesis of natural and synthetic products with notable biological activities. These compounds pose challenging targets for chemical synthesis due to their unique and complex structures. Different synthetic strategies have been developed to construct these spiroaminals, highlighting their significance in synthetic organic chemistry (Sinibaldi & Canet, 2008).

Spirocyclic Derivatives as Antibacterial Agents

The exploration of spirocyclic derivatives of ciprofloxacin, incorporating the 1-oxa-9-azaspiro[5.5]undecane system, has led to the identification of compounds with distinct antibacterial activity. These derivatives have shown activity against specific strains of bacteria, demonstrating the potential of spirocyclic compounds in developing new antibacterial agents (Lukin et al., 2022).

Soluble Epoxide Hydrolase Inhibition

Spirocyclic compounds based on the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold have been investigated as soluble epoxide hydrolase (sEH) inhibitors. These compounds exhibit excellent solubility, low lipophilicity, and high oral bioavailability, making them potential therapeutic agents for diseases like cardiovascular disease and inflammation (Lukin et al., 2018).

Anticancer Properties

Novel oxa/azaspiro[4,5]trienone derivatives, related to the structural framework of 9-Oxa-2-azaspiro[5.5]undecan-3-one, have been synthesized and evaluated for their anticancer properties. Some of these compounds have shown promising anticancer potential by inducing apoptosis through mitochondrial disruption, demonstrating the role of spiro compounds in anticancer research (Yugandhar et al., 2015).

作用機序

Target of Action

The primary targets of the compound 9-Oxa-2-azaspiro[5.5]undecan-3-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

The mode of action of 9-Oxa-2-azaspiro[5As research progresses, we will gain a better understanding of how this compound interacts with its targets and the changes that result from these interactions .

Biochemical Pathways

The biochemical pathways affected by 9-Oxa-2-azaspiro[5It has been suggested that derivatives of this compound may be used in the synthesis of antibiotics like ciprofloxacin, indicating potential involvement in bacterial protein synthesis pathways.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 9-Oxa-2-azaspiro[5These properties will have a significant impact on the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The molecular and cellular effects of 9-Oxa-2-azaspiro[5.5]undecan-3-one’s action are currently under investigation. As the compound’s targets and mode of action become clearer, we will gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-Oxa-2-azaspiro[5.5]undecan-3-one. Factors such as temperature, pH, and the presence of other compounds can affect how 9-Oxa-2-azaspiro[5.5]undecan-3-one interacts with its targets and carries out its functions .

特性

IUPAC Name |

9-oxa-2-azaspiro[5.5]undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8-1-2-9(7-10-8)3-5-12-6-4-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGOKEQLQCXXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxa-2-azaspiro[5.5]undecan-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

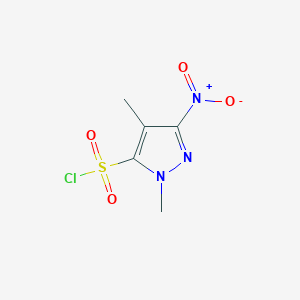

![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)

![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)